

In-depth Technical Guide: 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylazepan-4-ol**

Cat. No.: **B11720350**

[Get Quote](#)

A comprehensive review of the synthesis, properties, and potential applications of **4-Phenylazepan-4-ol** for researchers, scientists, and drug development professionals.

Initial Assessment: Data Unavailability for **4-Phenylazepan-4-ol**

An exhaustive search of chemical databases, including PubChem and ChemSpider, as well as commercial supplier catalogs, did not yield a specific CAS registry number for **4-Phenylazepan-4-ol**. This indicates that **4-Phenylazepan-4-ol** is likely not a commercially available compound and has limited to no published literature detailing its specific synthesis, properties, and biological activity.

Given the lack of specific data for **4-Phenylazepan-4-ol**, this technical guide will focus on the closely related and well-documented analogue, 4-Phenylpiperidin-4-ol (CAS Registry Number: 40807-61-2)[1]. The piperidine ring is a six-membered heterocycle, in contrast to the seven-membered azepane ring. The methodologies and potential applications discussed for 4-Phenylpiperidin-4-ol can serve as a valuable reference and starting point for the synthesis and investigation of **4-Phenylazepan-4-ol**.

4-Phenylpiperidin-4-ol: A Technical Overview

4-Phenylpiperidin-4-ol is a key synthetic intermediate in the preparation of various pharmaceuticals, particularly opioid analgesics and neuroleptic agents. Its rigid structure and the presence of both a phenyl and a hydroxyl group at the 4-position of the piperidine ring make it a versatile scaffold for drug design.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Phenylpiperidin-4-ol is presented in the table below.

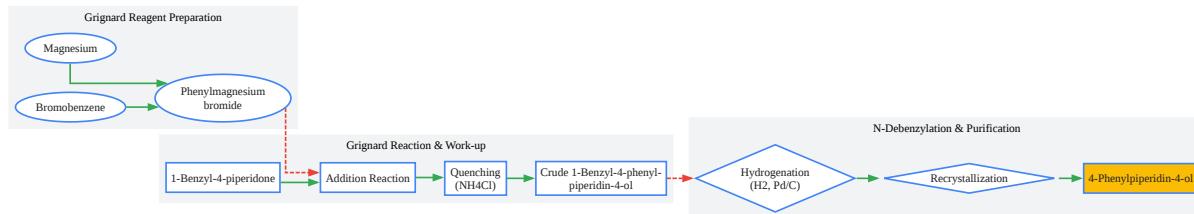
Property	Value	Reference
CAS Registry Number	40807-61-2	[1]
Molecular Formula	C ₁₁ H ₁₅ NO	[1]
Molecular Weight	177.24 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	159-162 °C	
Boiling Point	Decomposes before boiling	
Solubility	Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.	

Synthesis of 4-Phenylpiperidin-4-ol

The most common and well-established method for the synthesis of 4-Phenylpiperidin-4-ol is the Grignard reaction between a phenylmagnesium halide and 1-substituted-4-piperidone, followed by N-deprotection.

Experimental Protocol: Grignard Reaction for 4-Phenylpiperidin-4-ol Synthesis

Materials:


- 1-Benzyl-4-piperidone
- Bromobenzene
- Magnesium turnings
- Anhydrous diethyl ether

- Dry toluene
- Saturated aqueous ammonium chloride solution
- Palladium on carbon (10%)
- Methanol
- Hydrogen gas supply

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
- Grignard Reaction: The flask is cooled in an ice bath, and a solution of 1-benzyl-4-piperidone in dry toluene is added dropwise. The reaction mixture is stirred at room temperature overnight.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-4-phenylpiperidin-4-ol.
- N-Debenzylation: The crude product is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
- Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 4-Phenylpiperidin-4-ol.

Logical Workflow for the Synthesis of 4-Phenylpiperidin-4-ol

[Click to download full resolution via product page](#)

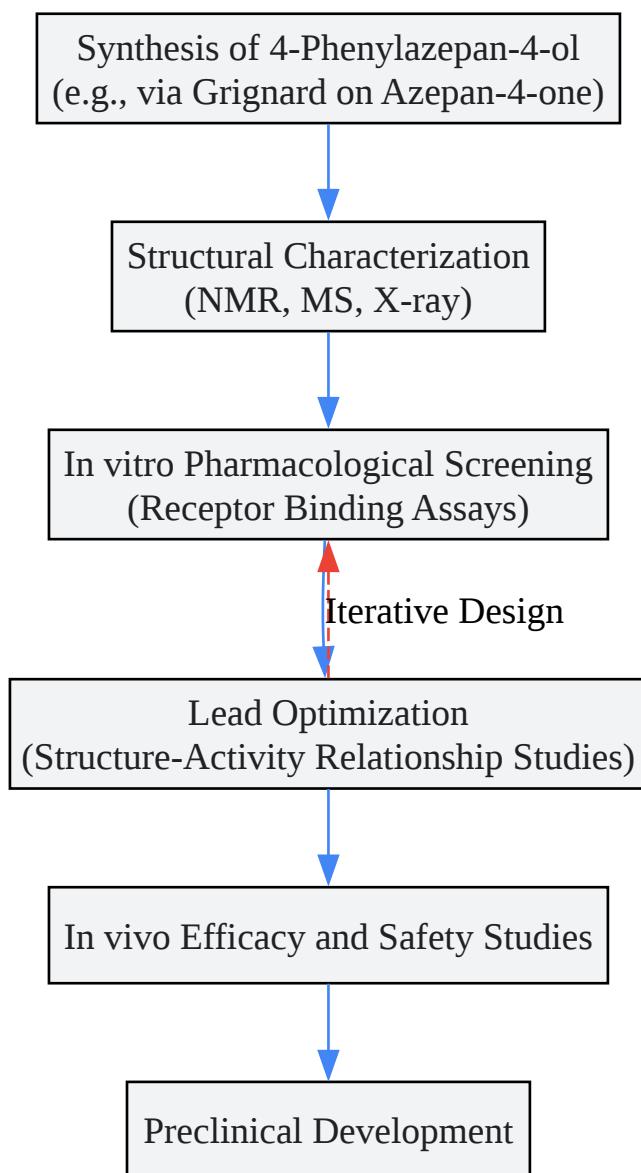
Caption: Synthetic pathway for 4-Phenylpiperidin-4-ol.

Potential Biological Activity and Signaling Pathways

While specific biological data for **4-Phenylazepan-4-ol** is unavailable, the structurally similar 4-Phenylpiperidin-4-ol scaffold is a cornerstone in the development of centrally acting agents.

Opioid Receptor Modulation

Derivatives of 4-Phenylpiperidin-4-ol, such as pethidine (meperidine) and its analogues, are known to interact with opioid receptors, primarily the μ -opioid receptor (MOR). This interaction is responsible for their analgesic effects. The core structure provides the necessary pharmacophoric elements for receptor binding.


Hypothesized Signaling Pathway for Opioid Analgesia

Caption: Opioid receptor signaling cascade.

Future Directions for 4-Phenylazepan-4-ol Research

The synthesis and evaluation of **4-Phenylazepan-4-ol** and its derivatives present an opportunity to explore novel chemical space. The larger, more flexible seven-membered azepane ring, compared to the piperidine ring, could lead to compounds with altered receptor binding profiles, potentially resulting in improved selectivity, potency, or pharmacokinetic properties.

Proposed Research Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 4-Phenylazepan-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11720350#4-phenylazepan-4-ol-cas-registry-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com